molecular formula C14H17ClN2O2 B2684460 (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one CAS No. 1448139-88-5

(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one

Cat. No.: B2684460
CAS No.: 1448139-88-5
M. Wt: 280.75
InChI Key: YHXNCAPGEVWUCQ-DUXPYHPUSA-N
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Description

(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is a synthetic organic compound characterized by the presence of a chloropyridine moiety linked to a piperidine ring via an ether linkage, and a butenone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one typically involves the following steps:

    Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, is subjected to nucleophilic substitution reactions to introduce the desired functional groups.

    Etherification: The chloropyridine intermediate is reacted with piperidine under basic conditions to form the ether linkage.

    Formation of the Butenone Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the butenone group to a butanol group.

    Substitution: The chloropyridine moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of chloropyridine derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its reactivity allows for the modification of material surfaces to achieve desired characteristics.

Mechanism of Action

The mechanism of action of (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloropyridine moiety may bind to specific sites on these targets, modulating their activity. The piperidine ring and butenone group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one: Similar structure with a bromine atom instead of chlorine.

    (E)-1-(4-((3-fluoropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one: Similar structure with a fluorine atom instead of chlorine.

    (E)-1-(4-((3-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloropyridine moiety, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different substituents.

Properties

IUPAC Name

(E)-1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-2-4-13(18)17-9-6-11(7-10-17)19-14-12(15)5-3-8-16-14/h2-5,8,11H,6-7,9-10H2,1H3/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXNCAPGEVWUCQ-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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